2-Iodo-2'-methylbenzophenone

Descripción

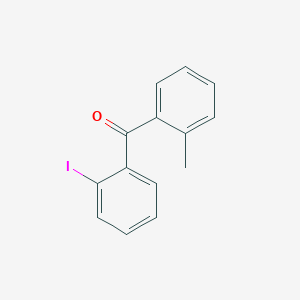

2-Iodo-2'-methylbenzophenone is a benzophenone derivative featuring an iodine atom at the 2-position of one aromatic ring and a methyl group at the 2'-position of the second ring. This structure combines the electronic effects of iodine (a heavy halogen with high polarizability and leaving-group ability) with the steric and electronic contributions of the methyl substituent. Iodinated benzophenones are often employed in cross-coupling reactions, fluorination processes, and as building blocks for pharmaceuticals or agrochemicals due to their reactivity .

Propiedades

IUPAC Name |

(2-iodophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMIDCLTZTGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-Iodo-2’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: 2-Iodo-2’-methylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-methylbenzophenone.

Substitution: The iodine atom in 2-Iodo-2’-methylbenzophenone can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: 2-Methylbenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Iodo-2’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of 2-Iodo-2’-methylbenzophenone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Properties of Benzophenone Derivatives

Table 2: Reactivity in Key Reactions

Research Findings and Implications

- Enolate Chemistry: While 2-iodo-2,2-difluoroacetophenone efficiently forms enolates for aldol reactions , the methyl group in this compound may hinder enolate formation due to steric effects. However, iodine’s leaving-group ability could enable unique pathways, such as elimination to form alkenes.

- Cross-Coupling Utility: Iodine’s superior leaving-group ability compared to chlorine or methyl groups makes this compound a candidate for Pd-catalyzed couplings, enabling access to biaryl structures .

Actividad Biológica

2-Iodo-2'-methylbenzophenone (CAS No. 951887-15-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with an iodine atom and a methyl group attached to the aromatic rings. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the electrophilic aromatic substitution of 2'-methylbenzophenone using iodine. Common solvents for this reaction include acetic acid or dichloromethane, often at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer properties of this compound, highlighting its ability to induce apoptosis in cancer cell lines. The compound appears to interact with cellular targets that are crucial for cell survival and proliferation, leading to increased rates of cell death in malignant cells.

The mechanism of action is multifaceted and depends on the specific biological context. The iodine atom can act as a leaving group in chemical reactions, facilitating nucleophilic substitutions that may alter enzyme activity or receptor interactions. Additionally, the compound may modulate signaling pathways related to cancer progression and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

| Compound | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |

|---|---|---|

| This compound | 15 | 12 |

| Control | 0 | 0 |

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer effects were assessed on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 50 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.